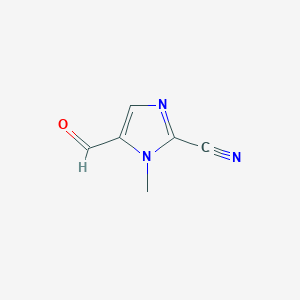

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is a chemical compound with the CAS Number: 944900-78-1 . It has a molecular weight of 135.13 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C6H5N3O . The Inchi Code for this compound is 1S/C6H5N3O/c1-9-5(4-10)3-8-6(9)2-7/h3-4H,1H3 .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius .Mechanism of Action

Target of Action

The primary targets of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile are currently unknown. This compound belongs to the class of imidazole derivatives , which are known to interact with a wide range of targets, including various enzymes and receptors, due to their broad-spectrum biological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by factors such as temperature and pH .

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile is its ease of synthesis. This compound can be synthesized using simple and straightforward methods with high yields and purity. Another advantage of this compound is its versatility. This compound can be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

One of the limitations of this compound is its low solubility in water. This can make it challenging to work with in aqueous solutions. Another limitation of this compound is its limited stability. This compound can degrade over time, leading to the formation of impurities.

Future Directions

There are several future directions for the study of 5-Formyl-1-methyl-1H-imidazole-2-carbonitrile. One potential direction is the development of this compound-based fluorescent probes and sensors for the detection of biomolecules and environmental pollutants. Another potential direction is the synthesis of this compound-based metal-organic frameworks with enhanced gas storage and separation properties. In addition, the study of this compound as a potential anticancer agent and the elucidation of its mechanism of action could lead to the development of novel cancer therapies.

Conclusion

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using various methods and has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. This compound has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial activities. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile can be synthesized using various methods, including the reaction of 1-methyl-1H-imidazole-2-carbonitrile with formic acid and sodium formate in the presence of a palladium catalyst. Another method involves the reaction of 1-methyl-1H-imidazole-2-carbonitrile with formic acid and a reducing agent such as sodium borohydride. These methods have been reported in the literature and have been used to synthesize this compound with high yields and purity.

Scientific Research Applications

5-Formyl-1-methyl-1H-imidazole-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell wall and membrane.

This compound has also been studied for its potential applications in materials science. It has been reported to exhibit luminescent properties, making it a potential candidate for the development of fluorescent probes and sensors. This compound has also been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Safety and Hazards

properties

IUPAC Name |

5-formyl-1-methylimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-9-5(4-10)3-8-6(9)2-7/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSCHMRRKXGSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2784864.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B2784870.png)

![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2784885.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)